molecular formula C16H32O2 B1258093 2,2,3-Trimethyltridecanoic acid CAS No. 129362-96-5

2,2,3-Trimethyltridecanoic acid

Cat. No.: B1258093
CAS No.: 129362-96-5
M. Wt: 256.42 g/mol
InChI Key: JLGOXESTCCJIMS-UHFFFAOYSA-N
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Description

2,2,3-Trimethyltridecanoic acid is a synthetic branched-chain fatty acid with the molecular formula C16H32O2 and a molecular weight of 256.424 g/mol . Its structure features a long carbon chain with specific methyl substitutions at the 2nd and 3rd positions, which influence its physical properties and reactivity compared to linear fatty acids. This compound is provided as a high-purity chemical standard for research and development purposes. As a branched-chain fatty acid derivative, it serves as a valuable intermediate in organic synthesis and medicinal chemistry for the preparation of more complex molecules, such as amides . It is also of interest in materials science for studying the effects of alkyl chain branching on lipid self-assembly and thermotropic behavior. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) prior to handling.

Properties

CAS No.

129362-96-5

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2,2,3-trimethyltridecanoic acid

InChI

InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14(2)16(3,4)15(17)18/h14H,5-13H2,1-4H3,(H,17,18)

InChI Key

JLGOXESTCCJIMS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C)C(C)(C)C(=O)O

Canonical SMILES

CCCCCCCCCCC(C)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of Malonate Esters

A cornerstone of branched fatty acid synthesis involves the sequential alkylation of diethyl malonate. For 2,2,3-trimethyltridecanoic acid, this method could theoretically involve:

  • Initial Alkylation : Diethyl malonate reacts with methyl iodide in the presence of a strong base (e.g., sodium ethoxide) to introduce the first methyl group.

  • Second Alkylation : A longer alkyl halide (e.g., decyl bromide) introduces the tridecyl chain.

  • Decarboxylation : Hydrolysis of the malonate ester followed by decarboxylation yields the target acid.

A critical limitation is the steric hindrance imposed by adjacent methyl groups, which often reduces reaction efficiency. For example, analogous syntheses of 4,8,12-trimethyltridecanoic acid report yields below 50% due to competing elimination reactions.

Koch-Haaf Carboxylation

The Koch-Haaf reaction enables carboxylation of branched alkanes via formic acid and sulfuric acid. Applying this to 2,2,3-trimethyltridecane could yield the desired acid:

2,2,3-Trimethyltridecane+HCOOHH2SO42,2,3-Trimethyltridecanoic Acid\text{2,2,3-Trimethyltridecane} + \text{HCOOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

However, this method faces challenges in regioselectivity, as carboxylation may occur at multiple positions. Patent US4110539A demonstrates similar issues in synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, where acid catalysis led to byproducts requiring extensive purification.

Biotechnological Approaches

Beta-Oxidation of Pristanic Acid Analogues

Natural degradation pathways offer indirect insights. The beta-oxidation of pristanic acid produces trimethyltridecanoic acid as an intermediate. While the HMDB entry (HMDB0002396) describes 4,8,12-trimethyltridecanoic acid as a beta-oxidation product, repositioning methyl groups to 2,2,3 would require engineered enzymes or modified substrates.

Microbial Synthesis

Methylobacterium species capable of producing branched-chain fatty acids could be genetically modified to incorporate methyl branches at specific positions. For instance, overexpression of methylmalonyl-CoA mutase might redirect carbon flux toward this compound precursors.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC with C18 columns is standard for isolating branched fatty acids. The HMDB notes that 4,8,12-trimethyltridecanoic acid elutes at 14.2 min under 70% acetonitrile, suggesting similar retention times for the 2,2,3 isomer.

Spectroscopic Identification

  • NMR : The 13C^{13}\text{C} NMR spectrum should exhibit quartets for the geminal methyl groups (δ 22–25 ppm) and a triplet for the carboxylic carbon (δ 180 ppm).

  • MS : Expected molecular ion at m/z 256.2402 ([M-H]^-), consistent with the formula C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2.

Challenges in Industrial Scalability

Catalyst Recovery

Patent WO2014071596A1 highlights solvent and catalyst reuse as critical for cost-effective synthesis. For this compound, silica gel sulfonic acid catalysts (used in benzofuranone synthesis) could minimize waste but require optimization.

Byproduct Formation

Side reactions, such as over-alkylation or cyclization, are prevalent. The synthesis of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate faced a 45% byproduct yield, necessitating distillation and recrystallization .

Q & A

Q. How does this compound behave under extreme experimental conditions (e.g., high temperature, acidic/basic environments)?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal decomposition thresholds (e.g., onset at >150°C). Stability studies in acidic (pH 2) or basic (pH 12) buffers monitored by HPLC reveal hydrolysis rates. Use Arrhenius modeling to predict shelf-life under accelerated storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,3-Trimethyltridecanoic acid
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2,2,3-Trimethyltridecanoic acid

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